

N-Butyryl-N'-cinnamyl-piperazine: A Toxicological Overview for Drug Development Professionals

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Compound of Interest

Compound Name: *N-Butyryl-N'-cinnamyl-piperazine*

Cat. No.: B1231057

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An In-depth Technical Guide

Disclaimer: This document summarizes the currently available toxicological and pharmacological data on **N-Butyryl-N'-cinnamyl-piperazine** (also known as AP-237 or Bucinnazine). It is intended for researchers, scientists, and drug development professionals. A significant lack of comprehensive, standardized toxicological studies for this compound necessitates a cautious interpretation of the available data. The information presented here should not be considered a complete toxicological profile.

Introduction

N-Butyryl-N'-cinnamyl-piperazine is a synthetic opioid agonist with analgesic properties. Initially synthesized in the 1970s, it has seen use as an analgesic in some countries and has emerged as a novel psychoactive substance.^[1] This guide provides a technical overview of the available toxicological data to inform research and drug development activities.

Pharmacodynamics

The primary mechanism of action of **N-Butyryl-N'-cinnamyl-piperazine** and related cinnamylpiperazines is agonism at the μ -opioid receptor (MOR). In vitro studies have characterized the potency and efficacy of these compounds.

In Vitro μ -Opioid Receptor Activity

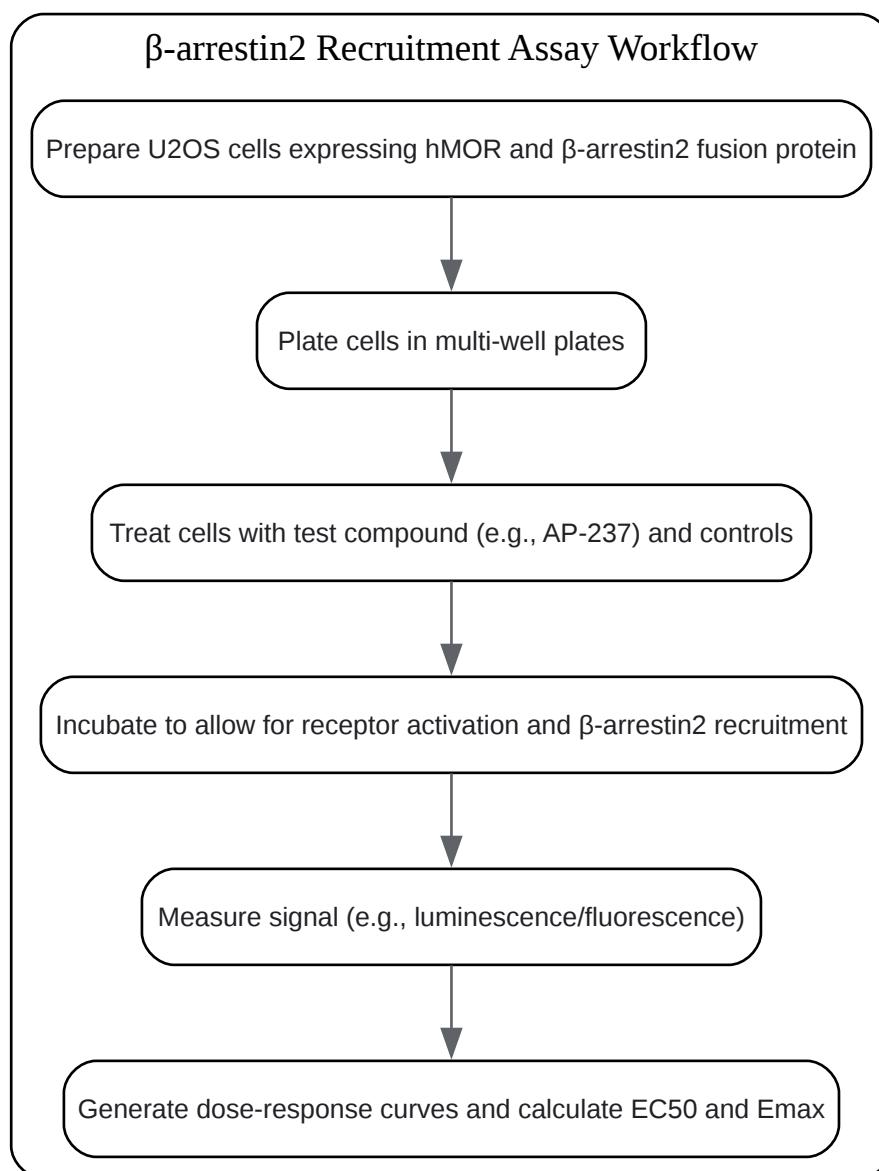
Compound	EC50 (nM)	Emax (% relative to Hydromorphone)	Reference
N-Butyryl-N'-cinnamyl-piperazine (AP-237)	Not explicitly reported in the provided search results	Not explicitly reported in the provided search results	
2-Methyl AP-237	Not explicitly reported in the provided search results	125%	[2]
AP-238	248 nM	Not explicitly reported in the provided search results	[2]

Experimental Protocol: β -arrestin2 Recruitment Assay

The μ -opioid receptor activation potential is often determined using a β -arrestin2 (β arr2) recruitment assay. This assay measures the ability of a compound to induce the interaction of β -arrestin2 with the activated μ -opioid receptor.

- Cell Line: U2OS cells stably co-expressing the human μ -opioid receptor (hMOR) and a β -arrestin2 fusion protein.
- Principle: Upon agonist binding to the hMOR, the receptor is phosphorylated, leading to the recruitment of β -arrestin2. The fusion protein system allows for the detection of this recruitment, often through a chemiluminescent or fluorescent signal.
- General Procedure:
 - Cells are plated in a multi-well format.
 - Cells are treated with varying concentrations of the test compound (e.g., **N-Butyryl-N'-cinnamyl-piperazine**).
 - A reference agonist (e.g., hydromorphone) is used as a positive control.

- Following an incubation period, the signal corresponding to β -arrestin2 recruitment is measured.
- Dose-response curves are generated to calculate the EC50 (potency) and Emax (efficacy) values.



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Caption: Workflow for a typical β -arrestin2 recruitment assay.

Toxicology

Comprehensive toxicological data for **N-Butyryl-N'-cinnamyl-piperazine** is scarce. The available information is primarily from postmortem case reports of related compounds and in silico predictions.

Acute Toxicity

No definitive LD50 or LC50 values from experimental studies on **N-Butyryl-N'-cinnamyl-piperazine** were identified.

In Silico Predicted Acute Toxicity (for AP-238)

Species	Route	Predicted LD50	Reference
Rat	Oral	666.43 - 1838.77 mg/kg	
Mouse	Intravenous	53 mg/kg	

Note: These are computational predictions for a related compound and should be interpreted with caution.

Postmortem Toxicological Data

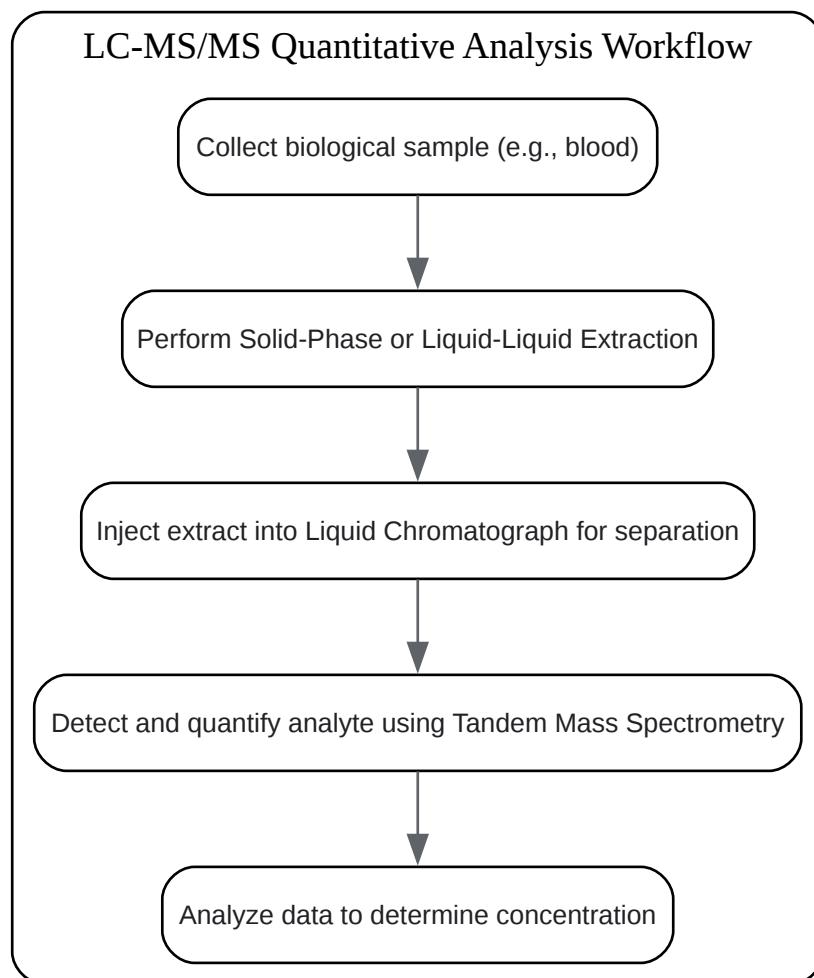
Blood concentrations of related cinnamylpiperazines have been reported in postmortem cases, which can provide an indication of toxic levels in humans.

Compound	Concentration Range (ng/mL)	Number of Cases	Reference
2-Methyl AP-237	820 - 5800	4	[2]
AP-238	87 - 120	2	[2]

Experimental Protocol: Quantitative Analysis in Biological Samples (General Overview)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of novel psychoactive substances in biological matrices.

- Sample Preparation: Extraction of the analyte from the biological matrix (e.g., blood) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- Chromatographic Separation: The extract is injected into a liquid chromatograph to separate the analyte from other components in the sample.
- Mass Spectrometric Detection: The separated analyte is ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity for accurate quantification.



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Caption: General workflow for LC-MS/MS analysis of drugs in biological samples.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

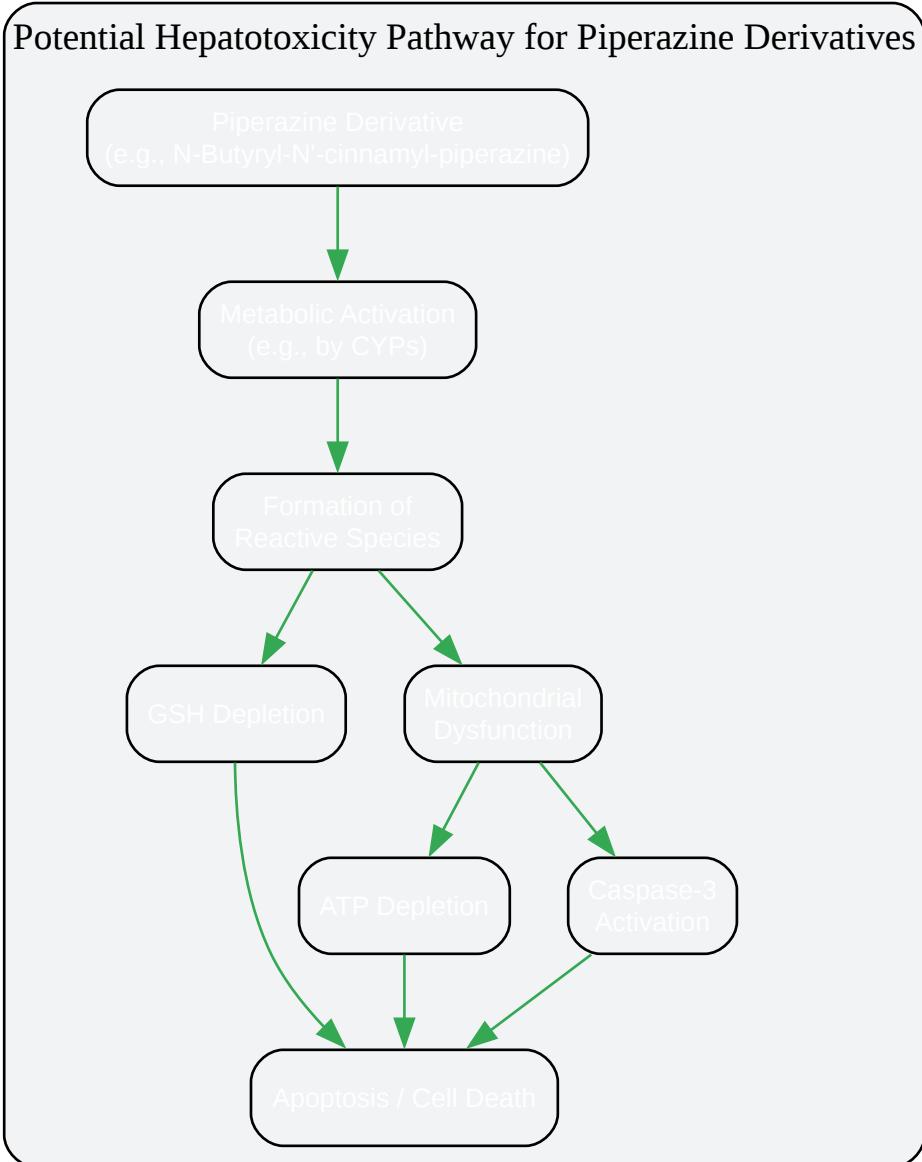
There is a significant lack of publicly available data on the genotoxicity, carcinogenicity, and reproductive toxicity of **N-Butyryl-N'-cinnamyl-piperazine**. No studies using standard assays such as the Ames test, micronucleus assay, carcinogenicity bioassays, or reproductive toxicity studies were identified.

An in silico analysis of the related compound AP-238 suggested a low to moderate probability of a positive Ames test, indicating a potential for mutagenicity. However, this is a computational prediction and requires experimental verification.

Potential Mechanisms of Toxicity

While specific data for **N-Butyryl-N'-cinnamyl-piperazine** is lacking, studies on other piperazine derivatives suggest potential mechanisms of toxicity, particularly hepatotoxicity. These may involve:

- Formation of Reactive Species: Metabolic activation of the piperazine ring can lead to the formation of reactive metabolites that can cause cellular damage.
- Depletion of Glutathione (GSH) and ATP: Reactive metabolites can deplete cellular protective mechanisms like glutathione and reduce cellular energy levels (ATP).
- Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to further oxidative stress and apoptosis.
- Caspase-3 Activation: Activation of executioner caspases like caspase-3 is a key step in the apoptotic pathway.



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Caption: A potential signaling pathway for piperazine-induced hepatotoxicity.

Conclusion and Data Gaps

The available data on the toxicology of **N-Butyryl-N'-cinnamyl-piperazine** is very limited. While its pharmacology as a μ -opioid receptor agonist is partially characterized, there is a critical lack of in vivo toxicological data, including acute and chronic toxicity, as well as studies on its genotoxic, carcinogenic, and reproductive effects. The postmortem data on related

compounds suggest a potential for fatal overdose. The general toxicity profile of piperazine derivatives points towards a potential for hepatotoxicity.

For drug development professionals, this highlights the necessity for comprehensive toxicological evaluation of **N-Butyryl-N'-cinnamyl-piperazine** and its analogues. Future research should prioritize standardized in vivo toxicity studies and in vitro genotoxicity assays to adequately characterize the safety profile of this class of compounds.

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References

- 1. Bucinnazine - Wikipedia [en.wikipedia.org]
- 2. Developmental toxicity of oral n-butylamine hydrochloride and inhaled n-butylamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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